4-((Methylsulfonyl)oxy)benzoic acid

Description

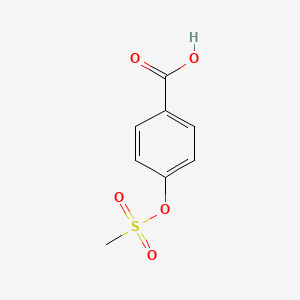

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8O5S |

|---|---|

Molecular Weight |

216.21 g/mol |

IUPAC Name |

4-methylsulfonyloxybenzoic acid |

InChI |

InChI=1S/C8H8O5S/c1-14(11,12)13-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,9,10) |

InChI Key |

UVKXRNHMWWUFDS-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)OC1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Studies for 4 Methylsulfonyl Oxy Benzoic Acid

Direct Synthetic Routes and Reaction Pathway Elucidation

The primary and most direct route to 4-((methylsulfonyl)oxy)benzoic acid involves the reaction of 4-hydroxybenzoic acid with methanesulfonyl chloride. This transformation is a classic example of O-sulfonylation of a phenol (B47542).

The synthesis of this compound is achieved via a sulfonation reaction, specifically, the mesylation of the phenolic hydroxyl group of 4-hydroxybenzoic acid. The reaction pathway follows a nucleophilic acyl substitution mechanism.

The process begins with the deprotonation of the phenolic hydroxyl group on 4-hydroxybenzoic acid by a base, forming a phenoxide ion. This phenoxide is a potent nucleophile. The lone pair of electrons on the phenoxide oxygen then attacks the electrophilic sulfur atom of methanesulfonyl chloride. wikipedia.org This attack leads to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, and the sulfonate ester bond is formed, yielding the final product, this compound. A non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), is typically used to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. wikipedia.org

4-Hydroxybenzoic Acid + Methanesulfonyl Chloride → this compound + HCl

Oxidation-mediated synthesis from thio-derivatives is a common method for preparing compounds with a sulfonyl group (C-SO₂-C), not a sulfonyloxy group (C-O-SO₂-C). For instance, 4-(methylthio)benzoic acid could be oxidized to 4-(methylsulfonyl)benzoic acid. google.com However, this pathway is not applicable for the direct synthesis of this compound, as the latter is a sulfonate ester and not a sulfone. The formation of this compound requires the creation of an oxygen-sulfur bond with the phenol, a reaction achieved by esterification rather than oxidation.

Investigation of Reaction Conditions and Optimization Strategies

While specific optimization studies for the synthesis of this compound are not extensively documented in publicly available literature, conditions can be inferred from standard procedures for the mesylation of phenols. Key parameters for optimization include the choice of base, solvent, temperature, and reaction time.

Key Reaction Condition Variables:

Base: A non-nucleophilic organic base like triethylamine or pyridine is crucial. It acts as a scavenger for the HCl produced, preventing it from protonating the starting phenol and driving the reaction to completion. An excess of the base is often used.

Solvent: Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or diethyl ether are typically employed as they dissolve the reactants without participating in the reaction. wikipedia.org

Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction rate, and then allowed to warm to room temperature to ensure the reaction goes to completion. dtu.dk

Stoichiometry: A slight excess of methanesulfonyl chloride may be used to ensure complete conversion of the 4-hydroxybenzoic acid.

A typical, non-optimized laboratory procedure would involve dissolving 4-hydroxybenzoic acid and triethylamine in DCM, cooling the mixture in an ice bath, and adding methanesulfonyl chloride dropwise. The reaction would then be stirred for several hours at room temperature. Work-up involves washing with dilute acid to remove excess base, followed by extraction and purification, often by recrystallization.

| Parameter | Typical Condition | Purpose |

| Reactant 1 | 4-Hydroxybenzoic Acid | Phenolic precursor |

| Reactant 2 | Methanesulfonyl Chloride | Source of the mesyl group |

| Base | Triethylamine or Pyridine | HCl scavenger, activates phenol |

| Solvent | Dichloromethane (DCM) or THF | Aprotic medium for reaction |

| Temperature | 0 °C to Room Temperature | Controls reaction rate |

| Work-up | Acid wash, extraction | Purification of product |

Novel Synthetic Techniques for the ((Methylsulfonyl)oxy) Moiety Incorporation

While conventional heating methods are standard, modern techniques aim to improve reaction efficiency, reduce times, and enhance yields.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions. ajrconline.orgijprdjournal.com Although specific protocols for the microwave-assisted synthesis of this compound are not detailed in the literature, the principles can be applied. Microwave irradiation can significantly reduce reaction times for esterification and sulfonylation reactions, often from hours to minutes, by promoting rapid and uniform heating of the reaction mixture. rasayanjournal.co.innih.gov

A hypothetical microwave-assisted protocol would involve charging a microwave reactor vessel with 4-hydroxybenzoic acid, a suitable base, and a high-boiling point polar solvent. Methanesulfonyl chloride would be added, and the mixture would be irradiated at a set temperature (e.g., 80-100 °C) for a short period (e.g., 5-15 minutes). This approach offers potential advantages in terms of speed and efficiency over conventional methods. ijprdjournal.com

Synthetic Utility of Precursors and Intermediates

The synthesis of this compound relies on readily available and synthetically versatile precursors.

4-Hydroxybenzoic Acid: This is a naturally occurring phenolic compound used as a precursor for a wide range of products, including its esters known as parabens, which are used as preservatives. wikipedia.orgchemfaces.com It is commercially produced via the Kolbe–Schmitt reaction from potassium phenoxide and carbon dioxide. acs.org Its bifunctional nature, containing both a phenol and a carboxylic acid, makes it a valuable building block in the synthesis of pharmaceuticals, liquid crystal polymers like Vectran, and other specialty chemicals. wikipedia.org

Methanesulfonyl Chloride (MsCl): This is a highly reactive organosulfur compound used extensively in organic synthesis. wikipedia.org It serves as a key reagent for converting alcohols into methanesulfonates (mesylates). sudanchemical.com Mesylates are excellent leaving groups in nucleophilic substitution and elimination reactions, making MsCl a vital tool for chemical transformations. arkema.comsanjaychemindia.com It is also used to form stable methanesulfonamides from amines. wikipedia.org Industrially, it is produced from methane (B114726) and sulfuryl chloride or by the chlorination of methanesulfonic acid. wikipedia.org

Intermediates: The primary reactive intermediate in the synthesis is the 4-carboxyphenoxide ion , formed by the deprotonation of 4-hydroxybenzoic acid by the base. This intermediate is the active nucleophile that attacks the methanesulfonyl chloride. In some procedures, the carboxyl group might also be deprotonated, leading to a dianion, although the phenoxide is significantly more nucleophilic and reacts preferentially at the oxygen atom.

Chemical Transformations and Reactivity Profile of 4 Methylsulfonyl Oxy Benzoic Acid

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group in 4-((methylsulfonyl)oxy)benzoic acid is a primary site for a variety of chemical transformations, most notably esterification and amidation. These reactions are fundamental in modifying the properties of the parent molecule for various applications.

Esterification of this compound can be achieved by reacting it with an alcohol in the presence of an acid catalyst. google.com Common alcohols used include methanol, ethanol, and butanol. google.comyoutube.com The reaction is typically carried out at reflux temperature, often with azeotropic removal of water to drive the equilibrium towards the product ester. google.com Catalysts such as sulfuric acid, p-toluenesulfonic acid, or Lewis acids like aluminum trichloride (B1173362) can be employed to facilitate the reaction. google.comdnu.dp.ua

The kinetics of benzoic acid esterification have been studied, revealing the reaction to be first order with respect to the carboxylic acid. dnu.dp.ua The rate of reaction is influenced by temperature, with an increase in temperature generally leading to a higher reaction rate. nih.gov For instance, the esterification of benzoic acid with 1-butyl alcohol has an activation energy of 58.40 kJ/mol for the forward reaction. dnu.dp.ua The use of solid acid catalysts, such as zirconium-based catalysts, has also been explored for the synthesis of methyl benzoates, offering potential advantages in terms of catalyst recovery and reuse. mdpi.com

Below is a table summarizing typical conditions for the esterification of benzoic acid derivatives:

| Alcohol | Catalyst | Solvent | Temperature | Yield |

| Methanol | Zirconium/Titanium Solid Acid | None | Varies | Good |

| Butanol | p-Toluenesulfonic Acid | Toluene | Reflux | 92% Conversion |

| 2-Phenylethanol | Zr(Cp)₂(CF₃SO₃)₂·THF | Benzotrifluoride | 80 °C | High |

This table presents a selection of reported reaction conditions and may not be exhaustive.

The carboxylic acid group of this compound can be converted to an amide through reaction with an amine. youtube.com This transformation is of significant importance as the amide bond is a key linkage in many biologically active molecules and polymers. ucl.ac.uk Direct condensation of the carboxylic acid with an amine is possible but often requires harsh conditions. libretexts.org More commonly, the carboxylic acid is first activated to a more reactive derivative, such as an acid chloride, which then readily reacts with an amine to form the amide. nih.gov

A variety of coupling agents have been developed to facilitate amide bond formation under milder conditions. ucl.ac.uknih.gov These reagents activate the carboxylic acid in situ, allowing for direct reaction with the amine. Examples of such coupling agents include carbodiimides (e.g., EDC) and phosphonium-based reagents (e.g., HATU). ucl.ac.uk Solvent-free methods using silane (B1218182) coupling agents have also been reported, offering a greener alternative for amide synthesis. nih.gov

The following table provides examples of amidation reactions of benzoic acid derivatives:

| Amine | Coupling Agent/Method | Solvent | Temperature | Yield |

| Aniline | TiCl₄/Pyridine (B92270) | Dichloromethane (B109758) | Reflux | Moderate to Excellent |

| Benzylamine | Tetramethoxysilane | Solvent-free | 120 °C | High |

| Piperidine | Neopentasilane | Solvent-free | Varies | High |

This table illustrates various methods for amide formation and is not an exhaustive list.

Reactivity of the Methylsulfonyl Oxy Linkage

The methylsulfonyl oxy group (mesylate) is a key functional group in this compound, primarily serving as an excellent leaving group in nucleophilic substitution reactions.

The sulfonate ester linkage is susceptible to attack by nucleophiles, leading to the displacement of the mesylate group. periodicchemistry.com This reactivity is due to the stability of the resulting sulfonate anion, which is a weak base and therefore a good leaving group. periodicchemistry.com Aromatic sulfonate esters can undergo nucleophilic aromatic substitution (SNA_r) reactions, where a nucleophile replaces the sulfonate group on the aromatic ring. wikipedia.orglibretexts.org The success of these reactions is often dependent on the presence of electron-withdrawing groups on the aromatic ring, which activate it towards nucleophilic attack. libretexts.org

For example, the reaction of a similar compound, methyl 6-deoxy-3-O-methyl-4-O-methylsulfonyl-2-O-p-tolylsulfonyl-α-D-allopyranoside, with sodium benzoate (B1203000) resulted in displacement, although not a direct substitution at the 4-position in that specific complex case. rsc.org In simpler aromatic systems, nucleophiles like hydroxides, cyanides, and amines can displace sulfonate esters. nih.gov The reaction mechanism typically involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized intermediate (Meisenheimer complex), followed by the elimination of the sulfonate leaving group. libretexts.org

The sulfonyl group can be removed through reductive desulfonylation reactions. wikipedia.org These reactions typically involve the use of strong reducing agents and lead to the cleavage of the carbon-sulfur bond. wikipedia.org Common reducing agents for this purpose include active metals like sodium amalgam or aluminum amalgam, as well as tin hydrides. wikipedia.org The products of these reductions are typically the corresponding alkanes or arenes, where the sulfonyl group has been replaced by a hydrogen atom. wikipedia.org

In some cases, the reduction of sulfonyl chlorides with reagents like lithium aluminum hydride can lead to the formation of the corresponding sulfones, where the chlorosulfonyl group is reduced. researchgate.net However, the reduction of the sulfonate ester linkage in this compound would likely result in the formation of 4-hydroxybenzoic acid, as the oxygen-sulfur bond is cleaved. More specific reduction pathways for this particular compound would depend on the chosen reducing agent and reaction conditions. For instance, a two-step process involving reduction of the sulfoxide (B87167) to a sulfide (B99878) followed by acid-catalyzed cleavage has been reported for a similar safety-catch linker in solid-phase peptide synthesis. acs.org

Aromatic Ring Functionalization and Derivatization

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions, a cornerstone of aromatic chemistry. masterorganicchemistry.comdocbrown.info The existing substituents, the carboxylic acid and the methylsulfonyloxy group, will direct incoming electrophiles to specific positions on the ring. Both groups are generally considered deactivating and meta-directing. However, the directing effect of multiple substituents can be complex.

Sulfonation is a reversible EAS reaction that introduces a sulfonic acid group (-SO₃H) onto an aromatic ring, typically using concentrated or fuming sulfuric acid. openochem.org This process can be used as a blocking strategy in organic synthesis. masterorganicchemistry.com For example, to introduce a substituent at a specific position, another position can be temporarily blocked by a sulfonic acid group, which can later be removed by treatment with dilute acid and heat. openochem.org

Other electrophilic aromatic substitution reactions, such as nitration and halogenation, can also be performed on the aromatic ring. masterorganicchemistry.com The conditions for these reactions would need to be carefully controlled to achieve the desired regioselectivity, taking into account the directing effects of the existing functional groups. Aromatic hydroxylation is another metabolic functionalization that can occur on the benzene ring, often catalyzed by cytochrome P450 enzymes. nih.gov

Mechanistic Studies of Key Reactions

The reactivity of this compound is primarily dictated by the interplay of the electron-withdrawing methylsulfonyloxy (mesylate) group and the carboxylic acid function attached to the aromatic ring. Mechanistic studies of closely related aryl mesylates and benzoic acid derivatives provide significant insight into the probable reaction pathways for this compound. Key reactions include nucleophilic aromatic substitution (SNAr) and hydrolysis of the mesylate group.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a principal pathway for the reaction of this compound with strong nucleophiles. This reaction proceeds via a two-step addition-elimination mechanism. The presence of the strongly electron-withdrawing methylsulfonyl group (-OSO2CH3) and the carboxylic acid group (-COOH) at the para position is crucial as they activate the aromatic ring towards nucleophilic attack. These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. masterorganicchemistry.com

The general mechanism involves the attack of a nucleophile on the carbon atom bearing the leaving group (the methylsulfonyloxy group), leading to the formation of a resonance-stabilized carbanion intermediate. The negative charge is delocalized onto the electron-withdrawing substituents. Subsequently, the leaving group is expelled, and the aromaticity of the ring is restored. masterorganicchemistry.com The rate of this reaction is generally dependent on the nature of the nucleophile, the solvent, and the electronic properties of the substituents on the aromatic ring.

Hydrolysis of the Mesylate Group

The hydrolysis of the methylsulfonyloxy group in this compound can proceed through different mechanisms depending on the reaction conditions. In neutral or acidic media, the reaction is generally slow. However, under basic conditions, the hydrolysis is facilitated. The mechanism of hydrolysis of aryl sulfonates often involves a nucleophilic attack of a water molecule or a hydroxide (B78521) ion at the sulfur atom of the sulfonyl group.

Studies on the solvolysis of related arenesulfonyl derivatives have shown that the reaction mechanism can be complex, sometimes involving a synchronous bond-making and bond-breaking process. scribd.comlibretexts.org The sensitivity of the reaction rate to the electronic effects of the substituents on the aromatic ring can be quantified using the Hammett equation, which relates the logarithm of the reaction rate constant to the substituent constant (σ) and the reaction constant (ρ). A positive ρ value indicates that the reaction is accelerated by electron-withdrawing substituents, which stabilize the transition state. libretexts.orgwikipedia.org

Illustrative Data from Analogous Systems

Table 1: Relative Rate Constants for the Alkaline Hydrolysis of Substituted Ethyl Benzoates

| Substituent (at para position) | Relative Rate (k/kH) | Hammett Substituent Constant (σp) |

| -NO2 | 78.0 | 0.78 |

| -Cl | 3.6 | 0.23 |

| -H | 1.0 | 0.00 |

| -CH3 | 0.45 | -0.17 |

| -OCH3 | 0.22 | -0.27 |

Data adapted from studies on the hydrolysis of ethyl benzoates. The positive correlation between the rate and the electron-withdrawing nature of the substituent (higher σp) is evident.

Table 2: Reaction Constants (ρ) for Related Solvolysis Reactions

| Reaction | Solvent | Reaction Constant (ρ) |

| Solvolysis of benzenesulfonyl chlorides | 50% Acetone/50% Water | +0.71 to +0.82 |

| Hydrolysis of ethyl benzoates | 85% Ethanol/Water | +2.55 |

Data adapted from various mechanistic studies. scribd.comlibretexts.org The positive ρ values confirm that these reactions are favored by electron-withdrawing substituents, which would be the case for the methylsulfonyloxy and carboxyl groups in this compound.

The electron-withdrawing nature of both the methylsulfonyloxy group (σp ≈ 0.36) and the carboxylic acid group (σp ≈ 0.45) would lead to a significant activation of the aromatic ring towards nucleophilic attack and would also influence the rate of hydrolysis of the mesylate group. The combined electronic effect of these two groups suggests that this compound would be highly reactive in SNAr reactions and its hydrolysis would be faster than that of unsubstituted phenyl mesylate.

Design and Synthesis of Chemically Modified Analogues and Derivatives of 4 Methylsulfonyl Oxy Benzoic Acid

Exploration of Structural Variations around the Benzoic Acid Moiety

Modifications of the benzoic acid portion of 4-((methylsulfonyl)oxy)benzoic acid are a key strategy to modulate its physicochemical and biological properties. A common approach involves the conversion of the carboxylic acid to its corresponding acid chloride, which serves as a versatile intermediate for further derivatization. For instance, the reaction of a benzoic acid derivative with thionyl chloride or oxalyl chloride can yield the acyl chloride. orgsyn.org This intermediate can then be reacted with various nucleophiles, such as amino acids or sulfonyl hydrazides, to generate a diverse library of amide and hydrazide derivatives. preprints.org

Another significant structural variation is the introduction of different substituents onto the benzene (B151609) ring. This can be achieved through electrophilic aromatic substitution reactions. The directing effects of the existing substituents on the ring are crucial in determining the position of the newly introduced group. pressbooks.pubyoutube.com For example, starting with a substituted benzene, further functionalization can be planned retrosynthetically to achieve the desired polysubstituted pattern. pressbooks.publibretexts.org The synthesis of compounds like 2-chloro-4-(methylsulfonyl)benzoic acid and 2-nitro-4-(methylsulfonyl)benzoic acid highlights the introduction of electron-withdrawing groups to the aromatic ring. nih.govsigmaaldrich.com

Furthermore, the carboxylic acid group can be esterified to produce various ester derivatives. For example, reaction with an alcohol in the presence of an acid catalyst can yield the corresponding ester. This modification can influence properties such as solubility and membrane permeability.

Detailed below are examples of structural variations around the benzoic acid moiety:

| Compound Name | Modification | Key Features |

| 4-Phenoxybenzoyl chloride | Conversion of carboxylic acid to acid chloride | Highly reactive intermediate for synthesis of esters and amides. orgsyn.org |

| 2-Chloro-4-(methylsulfonyl)benzoic acid | Introduction of a chloro group | The chloro substituent alters the electronic properties of the aromatic ring. sigmaaldrich.com |

| 2-Nitro-4-(methylsulfonyl)benzoic acid | Introduction of a nitro group | The nitro group is a strong electron-withdrawing group, influencing the acidity of the carboxylic acid. nih.gov |

| 4-[3-(3,4-Dichlorobenzoyl)thioureido]benzoic acid | Amide linkage with a dichlorinated benzoyl thiourea | Creates a more complex structure with potential for multiple interaction points. nih.gov |

Modifications of the Methylsulfonyl Group

Alterations to the methylsulfonyl group offer another avenue for creating analogues of this compound. A primary modification involves the replacement of the methyl group with other alkyl or aryl moieties. This can be accomplished by starting with the corresponding substituted thiol, which is then oxidized to the sulfone.

The synthesis often begins with a nucleophilic aromatic substitution reaction where a leaving group on the aromatic ring, such as a nitro or halo group, is displaced by a thiolate. The resulting thioether can then be oxidized to the sulfone using common oxidizing agents like hydrogen peroxide or potassium permanganate. google.com This synthetic route allows for the introduction of a wide variety of R groups in the R-SO2- moiety.

Another approach is to modify the sulfonyl group itself. For example, sulfonamide derivatives can be prepared. The synthesis of 4-(4-methoxy-benzenesulfonamido)-benzoic acid demonstrates the formation of a sulfonamide linkage. nih.gov This involves the reaction of a sulfonyl chloride with an amine.

The following table summarizes some modifications of the methylsulfonyl group:

| Compound Name | Modification | Synthetic Insight |

| 2-Methyl-sulfonyl-4-(trifluoro-meth-yl)benzoic acid | Introduction of a trifluoromethyl group on the benzene ring and a methylsulfonyl group at the 2-position | Highlights the synthesis of polysubstituted benzoic acids with varied electronic properties. nih.gov |

| 4-(4-Methoxy-benzenesulfonamido)-benzoic acid | Replacement of the methylsulfonyl group with a methoxy-benzenesulfonamido group | Demonstrates the formation of sulfonamides, which can significantly alter the compound's properties. nih.gov |

Synthesis of Poly-substituted and Hybrid Architectures

The construction of poly-substituted and hybrid molecules based on the this compound scaffold allows for the integration of multiple functional groups, leading to compounds with potentially enhanced or novel properties. The synthesis of such complex molecules requires careful planning of the reaction sequence, taking into account the directing effects of the substituents already present on the benzene ring. pressbooks.pubyoutube.com

A common strategy involves a multi-step synthesis where different functional groups are introduced sequentially. For example, a Friedel-Crafts acylation can be used to introduce a keto group, which can then be followed by other electrophilic substitution reactions like nitration or halogenation. libretexts.org The order of these reactions is critical to ensure the desired regiochemistry. youtube.com

Hybrid molecules can be created by linking the this compound core to other pharmacologically relevant moieties. For instance, the synthesis of benzoylthioureido derivatives involves the reaction of a benzoyl isothiocyanate with an appropriate amine, such as 4-aminobenzoic acid. nih.gov This creates a hybrid structure that combines the features of both parent molecules.

Examples of poly-substituted and hybrid architectures include:

| Compound Name | Architectural Feature | Synthetic Approach |

| 4-Bromo-2-nitrotoluene | Polysubstituted benzene | Sequential bromination and nitration of toluene, with the order of reactions determining the final substitution pattern. libretexts.org |

| 4-Chloro-2-propylbenzenesulfonic acid | Polysubstituted benzene | Involves Friedel-Crafts acylation to introduce the propyl group precursor, followed by chlorination and sulfonation. pressbooks.pub |

| 4-[3-(3,4-Dichlorobenzoyl)thioureido]benzoic acid | Hybrid molecule | Reaction of a dichlorobenzoyl isothiocyanate with 4-aminobenzoic acid. nih.gov |

Development of Prodrugs and Pro-moieties

The development of prodrugs is a well-established strategy to improve the pharmaceutical properties of a parent drug. nih.gov For this compound, the carboxylic acid group is a prime target for prodrug modification. Esterification is a common method to create prodrugs. For example, the synthesis of ethyl 4-aminobenzoate (B8803810) derivatives serves as a potential prodrug approach. nih.gov These esters can be designed to be hydrolyzed in vivo by esterases to release the active carboxylic acid.

Another prodrug strategy involves the use of pro-moieties that can be cleaved under specific physiological conditions. nih.gov For instance, acyloxyalkyl esters, such as the pivaloyloxymethyl (POM) moiety, are designed to be enzymatically cleaved to release the active drug. nih.gov This approach can enhance oral absorption and tissue permeability. nih.gov

The concept of a "pro-moiety" extends to the temporary masking of a functional group to improve drug delivery. nih.gov In the context of this compound, the sulfonyl group could potentially be part of a larger, cleavable moiety designed to release the active compound at a specific target site.

The following table provides examples of prodrug and pro-moiety strategies:

| Prodrug/Pro-moiety Strategy | Example | Mechanism of Action |

| Esterification | Ethyl 4-aminobenzoate derivatives | In vivo hydrolysis by esterases to release the active carboxylic acid. nih.gov |

| Acyloxyalkyl Esters | Pivaloyloxymethyl (POM) prodrugs | Enzymatic cleavage generates a hydroxymethyl intermediate, followed by spontaneous release of the active compound. nih.gov |

| Polymer Conjugation | N-(2-hydroxypropyl)methacrylamide (HPMA) conjugates | Increases water solubility and can be designed for targeted drug release. nih.gov |

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Methylsulfonyl Oxy Benzoic Acid and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectral Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of 4-((methylsulfonyl)oxy)benzoic acid by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. The aromatic protons typically appear as a set of multiplets in the downfield region, a consequence of the deshielding effect of the benzene (B151609) ring and the electron-withdrawing sulfonyl and carboxyl groups. The methyl protons of the sulfonyl group exhibit a singlet in the upfield region. The acidic proton of the carboxylic acid group is often broad and may exchange with solvent protons, leading to a variable chemical shift.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further structural confirmation. docbrown.info The carbonyl carbon of the carboxylic acid is characteristically found at the lowest field due to the strong deshielding effect of the two oxygen atoms. docbrown.info The aromatic carbons show a range of chemical shifts influenced by the positions of the substituents. docbrown.info The carbon atom attached to the sulfonyloxy group and the carbon of the methylsulfonyl group also have distinct and identifiable resonances. docbrown.info

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxyl H | Variable (Broad) | - |

| Aromatic CH (ortho to COOH) | ~8.1 | ~131 |

| Aromatic CH (ortho to OSO₂CH₃) | ~7.4 | ~122 |

| Methyl H | ~3.4 | - |

| Carbonyl C | - | ~170 |

| Aromatic C (ipso to COOH) | - | ~130 |

| Aromatic C (ipso to OSO₂CH₃) | - | ~152 |

| Methyl C | - | ~40 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the exact molecular formula of this compound by measuring the mass-to-charge ratio (m/z) of its ions with high precision. This technique can differentiate between compounds with the same nominal mass but different elemental compositions. nih.gov

For this compound (C₈H₈O₅S), the calculated monoisotopic mass is approximately 216.0092 daltons. HRMS analysis would be expected to yield an experimental m/z value very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of the functional groups within the this compound molecule. The resulting spectrum displays characteristic absorption bands that serve as a molecular fingerprint.

Key vibrational frequencies for this compound include:

O-H Stretch: A broad absorption band is typically observed in the region of 3300-2500 cm⁻¹ for the carboxylic acid hydroxyl group, indicative of hydrogen bonding. researchgate.netspectroscopyonline.com

C=O Stretch: A strong, sharp peak corresponding to the carbonyl group of the carboxylic acid usually appears around 1700-1680 cm⁻¹. researchgate.netspectroscopyonline.com

S=O Stretch: The sulfonyl group exhibits two characteristic stretching vibrations: an asymmetric stretch typically in the range of 1350-1300 cm⁻¹ and a symmetric stretch around 1160-1120 cm⁻¹.

C-O Stretch: The stretching vibrations for the C-O bonds of the carboxylic acid and the sulfonyloxy group are expected in the 1320-1210 cm⁻¹ and 1200-1100 cm⁻¹ regions, respectively. spectroscopyonline.com

Aromatic C-H and C=C Stretches: Vibrations associated with the benzene ring are also present.

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch (H-bonded) | 3300 - 2500 (broad) |

| Carboxylic Acid | C=O Stretch | 1700 - 1680 |

| Sulfonyl | S=O Asymmetric Stretch | 1350 - 1300 |

| Sulfonyl | S=O Symmetric Stretch | 1160 - 1120 |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 |

| Sulfonyloxy | C-O Stretch | 1200 - 1100 |

X-ray Crystallographic Analysis for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. For a derivative, 4-(4-methoxybenzenesulfonamido)benzoic acid, the crystal structure was determined to be monoclinic with the space group P2/c. researchgate.net In this related structure, the two independent molecules in the asymmetric unit are linked by N—H⋯O and O—H⋯O hydrogen bonds, creating a double-chain structure. researchgate.net Weak π–π stacking interactions and C—H⋯O hydrogen bonds are also observed. researchgate.net While specific crystallographic data for this compound is not detailed in the provided search results, it would be expected to exhibit similar intermolecular forces, such as hydrogen bonding involving the carboxylic acid and sulfonyl oxygen atoms, which would influence its crystal packing.

Computational Chemistry and Theoretical Investigations of 4 Methylsulfonyl Oxy Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a robust framework for analyzing electronic structure, which in turn governs reactivity.

Density Functional Theory (DFT) Studies of Molecular Orbitals (HOMO/LUMO)

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity, kinetic stability, and polarizability.

For derivatives of benzoic acid, DFT calculations are routinely used to determine these parameters. For instance, studies on benzoic acid itself and its various derivatives show that functional group substitutions significantly alter the HOMO and LUMO energy levels. vjst.vnresearchgate.net In a theoretical study of 4-((Methylsulfonyl)oxy)benzoic acid, the electron-withdrawing nature of both the carboxylic acid group and the methylsulfonyloxy group would be expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzene (B151609). The HOMO is likely to be distributed over the benzene ring and the oxygen atoms of the carboxyl group, while the LUMO would also be centered on the aromatic system, extending to the electron-deficient sulfonyl group. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. vjst.vn

Table 1: Representative Frontier Orbital Energies for Analogous Compounds This table presents typical data from DFT studies on related molecules to illustrate expected values. Specific values for this compound would require dedicated calculations.

| Compound/Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Source Context |

|---|---|---|---|---|

| Benzoic Acid Monomer | Varies by method | Varies by method | ~5.5 - 6.5 | vjst.vnresearchgate.net |

| Substituted Benzoic Acids | Dependent on substituent | Dependent on substituent | Varies | researchgate.net |

Prediction of Reactivity and Reaction Intermediates

The electronic data from DFT can be used to predict sites of reactivity. By mapping the molecular electrostatic potential (MEP), regions susceptible to electrophilic or nucleophilic attack can be visualized. For this compound, the oxygen atoms of the carboxyl and sulfonyl groups would be sites of negative potential (nucleophilic), while the hydrogen of the carboxyl group and the sulfur atom would be areas of positive potential (electrophilic).

Furthermore, computational models can be developed to predict the reactivity and stability of molecules under various conditions. nih.govpurdue.edu Studies on the reactivity of sulfonate esters, for example, have explored mechanisms such as elimination-addition pathways in reactions with nucleophiles like amines. nih.gov Such computational approaches could be applied to this compound to predict its stability, degradation pathways, and the structure of potential reaction intermediates.

Molecular Modeling and Simulation Studies

Molecular modeling and simulations extend theoretical analysis from single, static molecules to dynamic systems, often involving interactions with other molecules, such as biological receptors.

Molecular Docking for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial in drug discovery for screening potential drug candidates. Benzoic acid derivatives are frequently evaluated using this approach to predict their binding affinity to various biological targets. nih.govniscpr.res.instmjournals.commdpi.com

If this compound were to be investigated as a potential inhibitor of an enzyme, molecular docking would be the first step. The molecule's structure would be computationally "docked" into the active site of the target protein. The resulting docking score estimates the binding affinity, and the predicted pose reveals key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. niscpr.res.in For example, the carboxylic acid moiety is a potent hydrogen bond donor and acceptor, while the benzene ring can participate in π-π stacking or hydrophobic interactions.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering insights into conformational flexibility and the stability of molecular complexes. youtube.comnih.gov MD simulations are often used to refine the results of molecular docking. After docking a ligand into a receptor, an MD simulation can assess the stability of the predicted binding pose and the conformational changes in both the ligand and the protein upon binding. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By identifying key molecular descriptors that correlate with activity, QSAR models can predict the activity of new, unsynthesized compounds.

QSAR studies have been successfully applied to various classes of benzoic acid derivatives to predict their antimicrobial or enzyme inhibitory activities. nih.govdergipark.org.trnih.gov These models often incorporate a range of descriptors, including:

Electronic descriptors: Dipole moment, partial atomic charges.

Steric descriptors: Molecular volume, surface area, shape indices.

Hydrophobic descriptors: LogP (the logarithm of the partition coefficient).

Topological descriptors: Indices describing molecular connectivity and branching.

To develop a QSAR model relevant to this compound, a series of structurally related analogues with varying substituents would be synthesized and tested for a specific biological activity. The measured activities would then be correlated with calculated molecular descriptors to build a predictive model. The model could then be used to predict the activity of this compound and guide the design of more potent analogues. acs.org

Table 2: Common Descriptors Used in QSAR Models for Benzoic Acid Derivatives

| Descriptor Type | Example Descriptors | Relevance | Source Context |

|---|---|---|---|

| Hydrophobicity | LogP, Hydrophobic field | Membrane permeability, interaction with hydrophobic pockets | nih.gov |

| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges | Electrostatic interactions, reactivity | dergipark.org.tr |

| Topological | Molecular Connectivity Index, Balaban Index | Molecular size and shape | nih.gov |

| Steric | Molar Refractivity, van der Waals volume | Fit within a receptor binding site | nih.gov |

Advanced Applications and Research Prospects of 4 Methylsulfonyl Oxy Benzoic Acid in Chemical Science

Role as a Chemical Building Block in Complex Organic Synthesis

4-((Methylsulfonyl)oxy)benzoic acid serves as a valuable bifunctional building block in organic synthesis. Its structure incorporates two key reactive sites: the carboxylic acid group and the methylsulfonyloxy (mesylate) group. The carboxylic acid can undergo standard transformations such as esterification, amidation, or conversion to an acyl chloride, allowing it to be coupled with a wide variety of molecules.

Simultaneously, the mesylate group is an excellent leaving group in nucleophilic substitution reactions. This dual functionality allows for sequential and site-selective reactions, making it a strategic component in the synthesis of more complex molecular architectures. While specific multi-step syntheses employing this exact reagent are not widely documented in foundational literature, related substituted benzoic acids are well-established as crucial intermediates. For instance, derivatives of 4-methylsulfonyl benzoic acid are recognized as vital intermediates in the preparation of certain herbicidal compounds. googleapis.com The utility of such substituted acids underscores their importance as versatile scaffolds for constructing elaborate organic molecules.

Applications in Materials Science for Functional Polymer Design

In the field of materials science, the unique structure of this compound presents potential for the design of functional polymers. The presence of two distinct reactive groups allows it to be incorporated into polymer chains as a monomer or grafted onto existing polymers to introduce specific functionalities. For example, it could theoretically be used in condensation polymerizations to create polyesters or polyamides with pendant mesylate groups.

These mesylate groups could then serve as reactive sites for post-polymerization modification, allowing for the covalent attachment of other molecules to tailor the polymer's properties. While specific polymers derived from this compound are not extensively detailed, literature does mention its CAS number in the context of polymers. molaid.com The general principle of using bifunctional monomers is fundamental to polymer chemistry, as seen in the production of materials like Poly(Bisphenol A-co-epichlorohydrin), where monomers with distinct functionalities are copolymerized to achieve desired thermal and mechanical properties. chemicalbook.comlookchem.com

Catalytic and Organocatalytic Applications

Currently, there is a lack of available research literature describing the specific application of this compound or its immediate derivatives as catalysts or organocatalysts.

Development as a Lead Compound for Pre-clinical Research

Substituted benzoic acids are a cornerstone of medicinal chemistry, frequently serving as the foundational scaffold for the development of new therapeutic agents. vcu.edumlsu.ac.in The general structure is present in numerous drugs and is a common starting point for lead optimization in drug discovery.

While preclinical research specifically on this compound is not prominent, its structural motifs are of significant interest. The sulfonyl group is a well-known pharmacophore found in various biologically active compounds, including sulfonamide antibiotics, and is valued for its ability to form strong hydrogen bonds with biological targets. For example, compounds like 4-[Benzyl(methylsulfonyl)amino]benzoic acid have been investigated for their antimicrobial properties. Furthermore, closely related structures such as 4-((1-(Methylsulfonyl)pyrrolidin-3-yl)oxy)benzoic acid are classified as lead compounds for research purposes.

The this compound structure offers a rigid phenyl ring, a carboxylic acid for salt formation and polar interactions, and a mesylate group. This mesylate could function either as a key interacting moiety with a biological target or as a reactive group for designing covalent inhibitors. These features make it a plausible candidate for development as a lead compound in preclinical research programs aimed at discovering new drugs.

Compound Reference Table

| Compound Name | CAS Number |

|---|---|

| This compound | 28547-25-3 |

| 4-(Methylsulfonyl)benzoic acid | 4052-30-6 |

| Poly(Bisphenol A-co-epichlorohydrin) | 25036-25-3 |

| 4-[Benzyl(methylsulfonyl)amino]benzoic acid | 333357-39-4 |

| 4-((1-(Methylsulfonyl)pyrrolidin-3-yl)oxy)benzoic acid | 2097968-38-0 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-((Methylsulfonyl)oxy)benzoic acid, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves sulfonylation of a hydroxybenzoic acid derivative. For example, reacting 4-hydroxybenzoic acid with methylsulfonyl chloride under basic conditions (e.g., using sodium hydroxide or pyridine as a catalyst). Key parameters include:

- Temperature : Maintain 0–5°C during reagent addition to minimize side reactions.

- Solvent : Use anhydrous dichloromethane or tetrahydrofuran to avoid hydrolysis.

- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures purity .

- Critical Note : Monitor reaction progress via TLC to detect intermediates (e.g., unreacted starting material) and adjust stoichiometry if necessary.

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Keep in a desiccator at 2–8°C to prevent moisture absorption. Use amber glass vials to avoid photodegradation.

- Incompatibilities : Avoid contact with strong oxidizing agents (e.g., peroxides, chlorates) and bases, which may trigger decomposition into carbon oxides or sulfonic acid derivatives .

- Handling : Use nitrile gloves and fume hoods to minimize exposure; while acute toxicity data are unavailable, structural analogs suggest potential irritancy .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Purity Analysis : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.

- Structural Confirmation :

- NMR : ¹H NMR (DMSO-d₆) should show peaks for the methylsulfonyl (δ 3.3–3.5 ppm) and aromatic protons (δ 7.5–8.1 ppm).

- FT-IR : Key bands include S=O stretching (1350–1160 cm⁻¹) and carboxylic acid O-H (2500–3300 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M-H]⁻ at m/z 229.02) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for methylsulfonyl-bearing benzoic acid derivatives?

- Methodological Answer : Discrepancies often arise from varying reaction conditions or impurities. To address this:

- Reproducibility Studies : Systematically test variables (e.g., solvent polarity, temperature) using controlled experiments. For example, esterification reactions may yield divergent products if pH deviates .

- Side-Reaction Analysis : Use LC-MS to identify byproducts (e.g., sulfonic acids from over-oxidation) and adjust reagent ratios accordingly .

- Case Study : In sulfonamide synthesis, trace moisture can hydrolyze intermediates; drying agents (e.g., molecular sieves) mitigate this .

Q. What strategies are effective for studying the biological activity of this compound derivatives?

- Methodological Answer :

- Enzyme Inhibition Assays : Screen against target enzymes (e.g., cyclooxygenase-2) using fluorogenic substrates. Compare IC₅₀ values with structurally similar compounds (e.g., sulfonamide derivatives) .

- Cellular Uptake Studies : Radiolabel the compound (e.g., ³H or ¹⁴C) and quantify intracellular accumulation in cancer cell lines via scintillation counting.

- Toxicity Profiling : Perform MTT assays on human primary cells to assess cytotoxicity, noting that acute data for this compound are lacking but inferred from analogs .

Q. How can computational chemistry aid in predicting the reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model transition states for sulfonate ester hydrolysis. Optimize geometries at the B3LYP/6-31G* level to identify electron-deficient regions prone to nucleophilic attack.

- Molecular Docking : Predict binding affinities to biological targets (e.g., serum albumin) using AutoDock Vina. Compare with experimental data to validate models .

- Limitation : Solvent effects and protonation states may require explicit solvent modeling (e.g., COSMO-RS).

Data Contradiction and Validation

Q. How should researchers address conflicting solubility data for sulfonyloxy benzoic acids?

- Methodological Answer :

- Experimental Replication : Measure solubility in DMSO, water, and ethanol using a gravimetric method. For example, saturate solutions at 25°C, filter, and evaporate to constant weight.

- Literature Comparison : Note that reported solubility in water is often unavailable due to hydrophobicity; discrepancies may arise from polymorphic forms or impurities .

Q. What steps ensure reproducibility in synthesizing methylsulfonyloxy derivatives under varying laboratory conditions?

- Methodological Answer :

- Standardized Protocols : Pre-dry solvents (e.g., THF over molecular sieves) and reagents (e.g., methylsulfonyl chloride redistilled before use).

- In Situ Monitoring : Use ReactIR to track reaction progress and detect intermediates (e.g., sulfonic anhydrides).

- Interlaboratory Validation : Collaborate with external labs to confirm yields and purity metrics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.